![molecular formula C17H14Cl2N2S B2810040 4-(氯甲基)-5-[(2-氯苯基)硫醇]-1-甲基-3-苯基-1H-吡唑 CAS No. 318289-54-2](/img/structure/B2810040.png)
4-(氯甲基)-5-[(2-氯苯基)硫醇]-1-甲基-3-苯基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has chloromethyl, phenyl, and sulfanyl groups attached to it.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the chloromethyl and sulfanyl groups, and the attachment of the phenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a part of the compound’s core, would likely have a planar structure due to the sp2 hybridization of its constituent atoms. The other groups (chloromethyl, phenyl, sulfanyl) would be arranged around this core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For instance, the chloromethyl group might undergo nucleophilic substitution reactions, and the sulfanyl group might participate in oxidation and reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity, solubility, melting point, and boiling point would all be influenced by the nature and arrangement of its functional groups.科学研究应用
Catalytic Applications
- Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, a related compound, is used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high efficiency, demonstrating the potential for similar structures in catalysis (Tayebi, Saberi, Niknam, & Baghernejad, 2011).
Synthesis of Biologically Active Compounds
- Novel N-phenylpyrazolyl aryl methanones derivatives, containing similar structural elements, have been synthesized, showing promising herbicidal and insecticidal activities. This indicates the potential of such compounds in the development of new bioactive agents (Wang et al., 2015).
Structural and Tautomerism Studies
- NH-pyrazoles, closely related to the compound , have been structurally characterized to understand their tautomerism in solution and solid states. Such studies are vital for designing materials with specific properties (Cornago et al., 2009).
Synthesis Methods Optimization
- Research on optimizing the synthesis of 3-phenyl-1H-pyrazole derivatives, which are intermediates for many biologically active compounds, reflects the significance of such chemical structures in pharmaceutical development (Liu, Xu, & Xiong, 2017).
Antimicrobial Activity
- Certain pyrazole derivatives have been synthesized and tested for their antibacterial and antifungal activities. This suggests that compounds with similar structures could be explored for potential antimicrobial properties (Shah et al., 2014).
Anticancer Research
- Pyrazole derivatives, structurally related to the compound , have been synthesized and shown to exhibit significant anticancer activity. This highlights the potential application of such compounds in cancer therapy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Analysis
- Detailed structural characterization of pyrazole derivatives provides insights into their potential applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Pyrazole Synthons for Advanced Technologies
- Synthesis of new pyrazole derivatives for use as building blocks in advanced technologies, such as ligands, highlights the versatility of such compounds (Samultsev, Rudyakova, & Levkovskaya, 2012).
安全和危害
As with any chemical compound, handling “4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole” would require appropriate safety measures. The compound’s specific safety profile would depend on its reactivity and the nature of its breakdown products.
未来方向
The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of several different functional groups make it an interesting subject for synthesis and reactivity studies.
属性
IUPAC Name |
4-(chloromethyl)-5-(2-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2S/c1-21-17(22-15-10-6-5-9-14(15)19)13(11-18)16(20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGWSKBENMLOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CCl)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809957.png)
![2-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2809959.png)
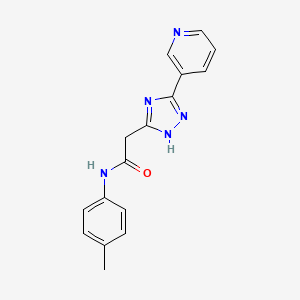
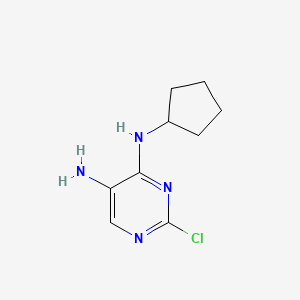
![5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2809964.png)
![2-[(4-Methylphenyl)sulfonyl]acetohydrazide](/img/structure/B2809965.png)
![3-methyl-2-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2809966.png)
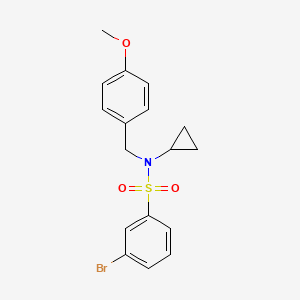
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2809970.png)
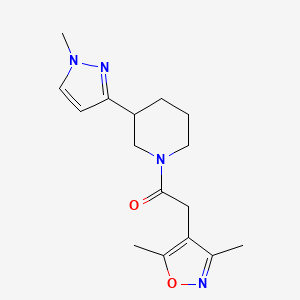
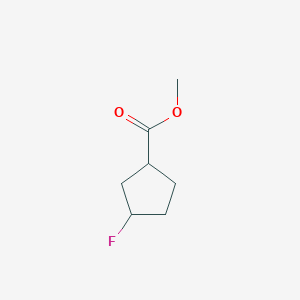
![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)
![6-ethyl 3-methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2809978.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2809980.png)